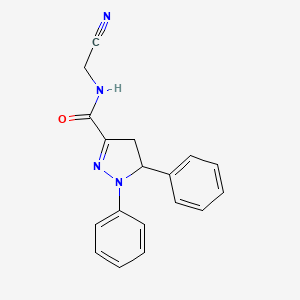

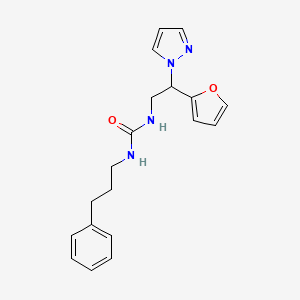

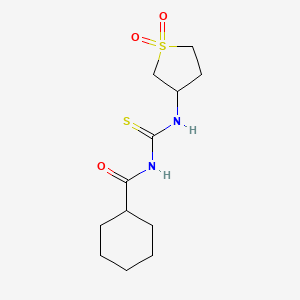

![molecular formula C16H13ClN2OS2 B2501576 3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 339015-42-8](/img/structure/B2501576.png)

3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of related 1,3,4-oxadiazole derivatives. These compounds are of interest due to their potential pharmacological properties, including antibacterial and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves several steps, starting from organic acids which are converted into esters, followed by hydrazides, and then to 1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with appropriate electrophiles in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride . Similarly, another synthesis pathway involves esterification, treatment with hydrazine hydrate, and a ring closure reaction with carbon disulfide and potassium hydroxide to form the oxadiazole core .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using modern spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and electron ionization mass spectrometry (EI-MS). These techniques provide detailed information about the substituents on the oxadiazole core and confirm the successful synthesis of the desired compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by the formation of the oxadiazole ring and subsequent substitution reactions at the thiol position. The reactivity of the oxadiazole ring allows for various substitutions, which can significantly alter the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide are not discussed in the provided papers, the properties of related compounds suggest that these derivatives are likely to have significant antibacterial activity against both gram-negative and gram-positive bacteria. Additionally, they may act as moderate inhibitors of enzymes such as butyrylcholinesterase and α-chymotrypsin. The substitutions on the oxadiazole moiety can also lead to the discovery of compounds with reduced cytotoxicity, which is an important consideration in drug development .

Scientific Research Applications

Chemical Reactions and Derivative Formation

- Preparative Studies and Derivative Reactions : N-Chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride. This reaction was a precursor to the formation of 1,3,4-oxadiazoles and other derivatives, showing the versatility of chlorobenzyl oxadiazol compounds in organic synthesis (Fuchigami & Odo, 1977).

Corrosion Inhibition

- Corrosion Inhibition Properties : 1,3,4-Oxadiazole derivatives demonstrated significant corrosion inhibition ability towards mild steel in sulphuric acid, indicating their potential in industrial applications for protecting metals against corrosion (Ammal, Prajila & Joseph, 2018).

Photoluminescent Properties

- Mesomorphic Behaviour and Photoluminescence : 1,3,4-Oxadiazole derivatives showed cholesteric and nematic mesophases with notable photoluminescent properties, indicating their potential in the development of materials with specific optical characteristics (Han, Wang, Zhang & Zhu, 2010).

Chemosensors

- Chemosensors for Anions : Novel 1,3,4-oxadiazole compounds were effective in sensing fluoride ions, highlighting their potential in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men & Xing, 2013).

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surfaces : The crystal structures of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed, contributing to a deeper understanding of their molecular interactions and stability (Karanth, Narayana, Sarojini, Kumar & Byrappa, 2019).

Biological Activities

- Synthesis and Biological Evaluation : 1,3,4-Oxadiazole derivatives were synthesized and evaluated for their biological activities, such as butyrylcholinesterase inhibition, demonstrating their potential in medicinal chemistry and drug discovery (Khalid et al., 2016).

Future Directions

properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c1-21-14-8-3-2-7-13(14)15-18-19-16(20-15)22-10-11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPFXUPLTUUZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

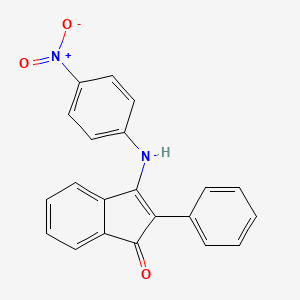

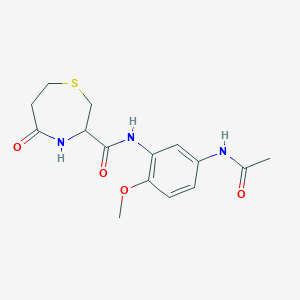

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

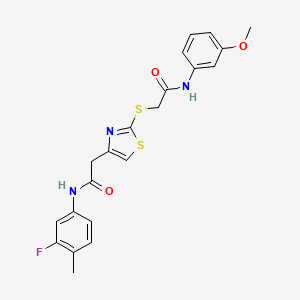

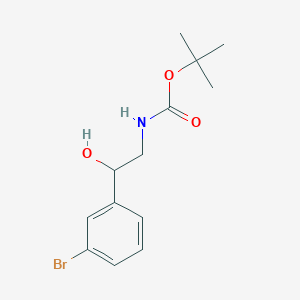

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

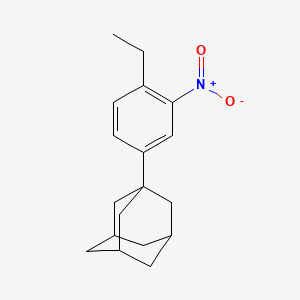

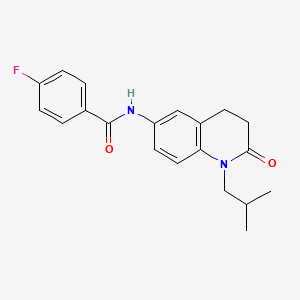

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)

![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)